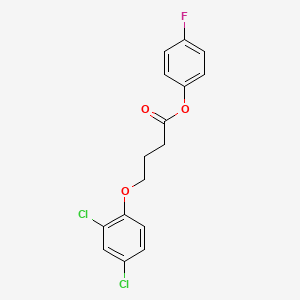![molecular formula C20H20ClFN2O5 B4783398 [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone;oxalic acid](/img/structure/B4783398.png)
[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone;oxalic acid
Vue d'ensemble
Description
[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with a chlorophenylmethyl group and a fluorophenylmethanone group, combined with oxalic acid. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the chlorophenylmethyl and fluorophenylmethanone groups. Common reagents used in these reactions include chlorophenylmethyl chloride, fluorophenylmethanone, and piperazine. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can help in maintaining precise control over temperature, pressure, and reagent addition, which are crucial for the successful synthesis of such a complex molecule.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone is studied for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into its therapeutic potential.
Medicine
The compound is investigated for its potential use in drug development, particularly in the treatment of neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drugs.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties can be harnessed for the production of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Palladium(II) acetate: A chemical compound used as a catalyst in organic reactions.
Uniqueness
What sets [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone apart from similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and potential applications. Its ability to interact with multiple biological targets also makes it a versatile candidate for drug development and other scientific research.
Propriétés
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O.C2H2O4/c19-17-7-2-1-4-15(17)13-21-8-10-22(11-9-21)18(23)14-5-3-6-16(20)12-14;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMXOUCJKKEFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butan-2-yl-3-[1-(4-methylphenyl)ethyl]urea](/img/structure/B4783323.png)
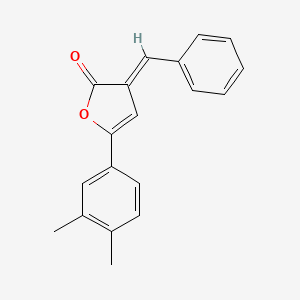

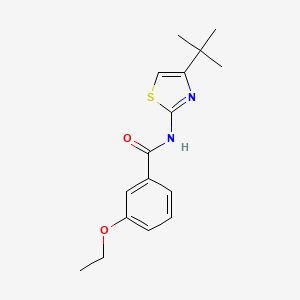
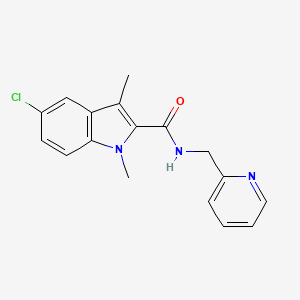
![3-[2-(4-methylphenoxy)ethyl]-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4783355.png)
![4-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B4783369.png)
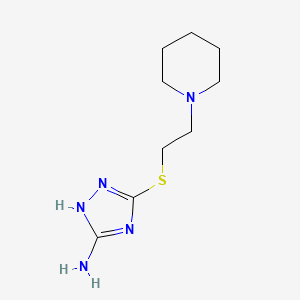
![N-[4-(acetylamino)-3-methylphenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B4783377.png)
![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4783389.png)
![N-{[4-ethyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4783391.png)

![6-(2-FURYL)-N-(3-MORPHOLINOPROPYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4783406.png)
